(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid
Overview
Description
“(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid” is a chemical compound with the molecular formula C11H19NO4S1. It’s also known as "3-(1-Cyclopropanesulfonyl-piperidin-4-yl)-propionic acid"21.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound23.
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropane ring, a piperidine ring, a sulfonyl group, and a carboxylic acid group4. However, I couldn’t find any detailed structural analysis45.
Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound26.
Physical And Chemical Properties Analysis
The molecular weight of this compound is 261.34 g/mol1. Unfortunately, I couldn’t find any more detailed physical and chemical properties214.
Scientific Research Applications
Catalysis in Cyclisation Reactions :
- Sulfonamides, including derivatives of piperidine, have been explored as terminators in cationic cyclisations, demonstrating efficient formation of polycyclic systems (Haskins & Knight, 2002).
Synthesis of Acetic Acid Derivatives :
- Research on the synthesis of tetrahydropyranylacetic acid derivatives, which are structurally related to piperidine-acetic acid compounds, has been conducted. These compounds have been utilized in the synthesis of natural products (Ragoussis & Theodorou, 1993).
Pharmacological Applications :
- Piperidine carboxylic acid derivatives have been studied for their potential as adhesion molecule inhibitors, showing promising activity in inflammation and arthritis models (Kaneko et al., 2004).
Antibacterial Properties :
- The antibacterial activity of N-substituted derivatives of certain piperidine-acetic acid compounds has been investigated, revealing moderate to significant efficacy against various bacteria (Khalid et al., 2016).
Biochemical Studies :
- Studies on 1,3,4-oxadiazole bearing compounds, including piperidin-1-ylsulfonyl derivatives, have focused on their biological activities, specifically their interaction with enzymes like butyrylcholinesterase (Khalid et al., 2016).
Chemical Synthesis and Reactions :
- Various synthetic approaches involving piperidine derivatives have been explored for the development of novel compounds. These include studies on solvent-controlled hydrosulfonylation reactions and nucleophile-promoted alkyne-iminium ion cyclizations (Miao et al., 2016), (Arnold et al., 2003).
Medicinal Chemistry Applications :
- The synthesis of compounds with a piperidine nucleus has been targeted for their potential activity against enzymes like cholinesterase, indicating potential therapeutic applications (Khalid, 2012).
Cytotoxicity Studies :
- Research on bis(benzylidene)piperidin-4-ones and their analogs has demonstrated selective toxicity for malignant cells, suggesting their potential in cancer therapy (Pati et al., 2008).
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound273.
Please note that this information is based on limited search results and may not be comprehensive or accurate. For detailed and reliable information, please consult scientific literature or experts in the field.
properties
IUPAC Name |
2-(1-cyclopropylsulfonylpiperidin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c12-10(13)7-8-3-5-11(6-4-8)16(14,15)9-1-2-9/h8-9H,1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCHXEBIZGGWRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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